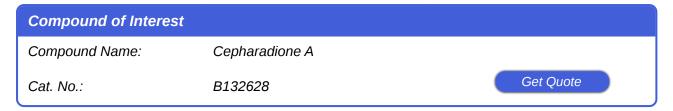


Cepharadione A (CAS Number: 55610-01-0): A Comprehensive Physicochemical and Biological Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological activities of **Cepharadione A**, an alkaloid compound with the CAS number 55610-01-0. The information is compiled to support research, discovery, and development efforts in pharmacology and medicinal chemistry.

Physicochemical Data

Cepharadione A is a naturally occurring isoquinoline alkaloid. Its key physicochemical properties are summarized in the tables below, providing a foundational dataset for experimental design and computational modeling.

General and Physical Properties



Property	Value	Source
CAS Number	55610-01-0	[1]
Molecular Formula	C18H11NO4	[1]
Molecular Weight	305.3 g/mol	[1]
Appearance	Solid	[1]
Melting Point	340 - 342 °C	[1]

Solubility Data

Solvent	Solubility	Source
Water	Estimated at 4.447 mg/L @ 25 °C	[N/A]
General	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[N/A]

Experimental Protocols

While specific experimental protocols for the determination of all physicochemical properties of **Cepharadione A** are not exhaustively detailed in the public domain, this section outlines the general methodologies typically employed for such characterization.

Purity and Structural Elucidation: HPLC and NMR Spectroscopy

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of compounds like **Cepharadione A**. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming its chemical structure.

High-Performance Liquid Chromatography (HPLC) - General Protocol: A reversed-phase HPLC method is commonly used for the analysis of alkaloids.

Instrumentation: A standard HPLC system equipped with a UV detector.



- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is typically suitable.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer)
 and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal
 separation.
- Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
- Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy - General Protocol: ¹H NMR and ¹³C NMR are fundamental for structural characterization.

- Instrumentation: A high-field NMR spectrometer.
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Data Acquisition: Standard pulse programs are used to acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) spectra to establish through-bond and through-space correlations, respectively.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity.

Capillary Method - General Protocol:

- A small, finely powdered sample of the dry compound is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The temperature is gradually increased at a slow, controlled rate (e.g., 1-2 °C/min) near the
 expected melting point.
- The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.



Aqueous Solubility Determination

The solubility of a compound in aqueous media is a critical parameter for its potential as a therapeutic agent.

Shake-Flask Method (Thermodynamic Solubility) - General Protocol:

- An excess amount of the solid compound is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- The suspension is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

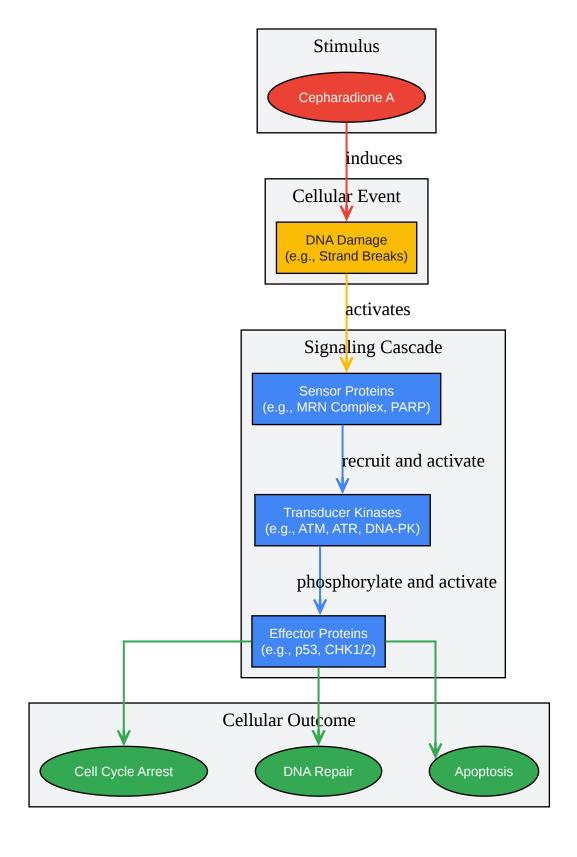
Biological Activity and Signaling Pathways

Cepharadione A has been identified as a biologically active molecule with potential therapeutic applications. Its known activities include being a DNA damaging agent and an inhibitor of neutrophil elastase release.

DNA Damage Response Pathway

As a DNA damaging agent, **Cepharadione A** is presumed to activate the DNA Damage Response (DDR) pathway. This is a complex signaling network that cells employ to detect and repair DNA lesions, thereby maintaining genomic integrity. The exact molecular target of **Cepharadione A** within this pathway is not yet fully elucidated. However, a generalized workflow of the DDR pathway that would be initiated by a DNA damaging agent is depicted below.





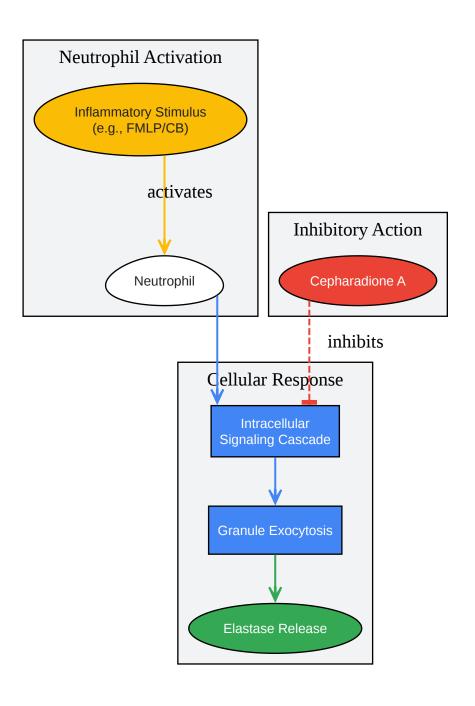
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Figure 1. Generalized DNA Damage Response Pathway.



Inhibition of Neutrophil Elastase Release

Cepharadione A has been shown to inhibit the release of elastase from human neutrophils. Neutrophil elastase is a serine protease that plays a role in inflammation and tissue destruction. The inhibition of its release is a potential mechanism for anti-inflammatory activity. The precise mechanism by which **Cepharadione A** achieves this is a subject for further investigation. A simplified logical workflow illustrating the inhibitory action is presented below.



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Figure 2. Inhibition of Neutrophil Elastase Release.

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References

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